

comparison of boiling points of dipropylbenzene isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Dipropylbenzene**

Cat. No.: **B8737374**

[Get Quote](#)

An Objective Comparison of the Boiling Points of Dipropylbenzene Isomers

For researchers, scientists, and drug development professionals, a precise understanding of the physical properties of chemical compounds is paramount. This guide provides a comparative analysis of the boiling points of the three structural isomers of dipropylbenzene: **1,2-dipropylbenzene** (ortho), **1,3-dipropylbenzene** (meta), and **1,4-dipropylbenzene** (para). The position of the propyl groups on the benzene ring significantly influences their intermolecular interactions and, consequently, their boiling points.

Boiling Point Data of Dipropylbenzene Isomers

The boiling points of the three isomers of diisopropylbenzene, a common form of dipropylbenzene, are summarized in the table below. The data reveals a distinct trend in boiling points, with the para isomer exhibiting the highest boiling point.

Isomer	Structure	Boiling Point (°C)
1,2-diisopropylbenzene (ortho)	ortho-diisopropylbenzene	205 °C
1,3-diisopropylbenzene (meta)	meta-diisopropylbenzene	203 °C[1][2][3]
1,4-diisopropylbenzene (para)	para-diisopropylbenzene	210 °C[4]

Note: The boiling points provided are at standard atmospheric pressure (760 mmHg).

Factors Influencing Boiling Point Differences

The differences in the boiling points of dipropylbenzene isomers can be attributed to variations in their molecular shape and resulting intermolecular forces. While all three isomers are nonpolar hydrocarbons and primarily exhibit van der Waals forces (specifically, London dispersion forces), the efficiency of molecular packing and the overall surface area available for interaction differ.

The para isomer, with its more linear and symmetrical structure, allows for more efficient packing in the liquid state. This closer packing leads to stronger intermolecular attractions that require more energy to overcome, resulting in a higher boiling point. Conversely, the ortho and meta isomers, being less symmetrical, cannot pack as closely, leading to weaker intermolecular forces and consequently lower boiling points.

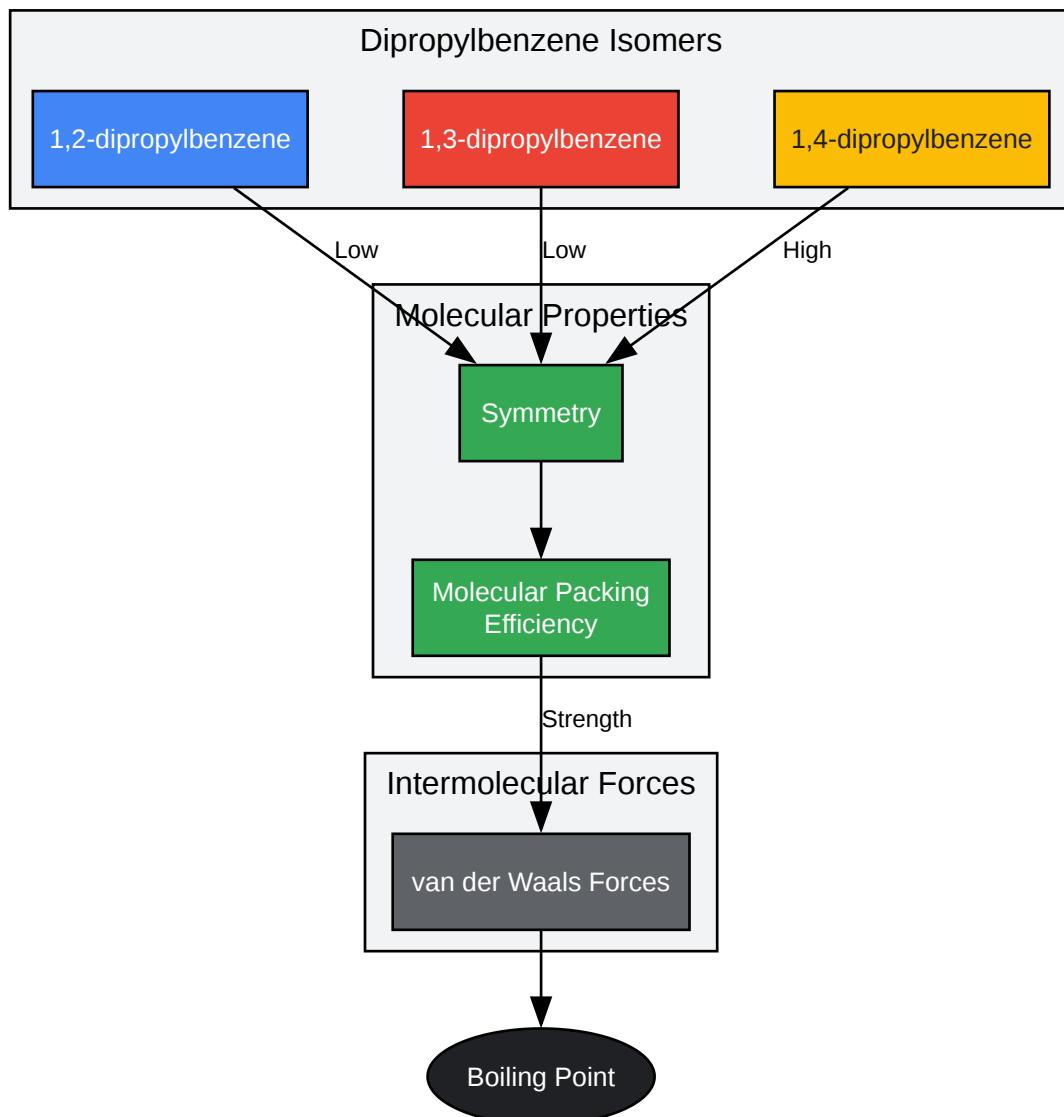
Experimental Protocol for Boiling Point Determination

The following is a generalized experimental protocol for the determination of the boiling point of a liquid organic compound such as a dipropylbenzene isomer.

Objective: To accurately determine the boiling point of a liquid sample at atmospheric pressure.

Apparatus:

- Heating mantle or oil bath
- Round-bottom flask
- Condenser (e.g., Liebig condenser)
- Thermometer (calibrated)
- Boiling chips
- Clamps and stand


Procedure:

- Assembly: Set up the distillation apparatus. Place a small volume of the dipropylbenzene isomer into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
- Heating: Begin to heat the flask gently using the heating mantle or oil bath.
- Equilibrium: As the liquid heats, it will begin to vaporize and then condense on the thermometer bulb and the walls of the condenser. The temperature will rise and then stabilize.
- Measurement: The boiling point is the temperature at which the liquid and vapor phases are in equilibrium. This is indicated by a constant temperature reading on the thermometer while the liquid is boiling and vapor is condensing. Record this stable temperature as the boiling point.
- Pressure Correction: If the atmospheric pressure is not exactly 760 mmHg, a correction may be needed to report the normal boiling point.

Logical Relationship Diagram

The following diagram illustrates the relationship between the isomeric structure of dipropylbenzene and its boiling point.

Relationship between Dipropylbenzene Isomer Structure and Boiling Point

[Click to download full resolution via product page](#)

Caption: Isomer structure affects boiling point.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 3. 1,3-DIISOPROPYLBENZENE CAS#: 99-62-7 [m.chemicalbook.com]
- 4. Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [comparison of boiling points of dipropylbenzene isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8737374#comparison-of-boiling-points-of-dipropylbenzene-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com